Cas no 2024249-01-0 (3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)

3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile
- 2024249-01-0
- EN300-1916124
-
- Inchi: 1S/C7H8BrN3O/c1-11-5(4-7(8)10-11)6(12)2-3-9/h4,6,12H,2H2,1H3
- InChI Key: ADSBSAALHBNNTK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(CC#N)O)N(C)N=1
Computed Properties
- Exact Mass: 228.98507g/mol
- Monoisotopic Mass: 228.98507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.8Ų
- XLogP3: 0.1
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916124-5.0g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2024249-01-0 | 5g |
$5429.0 | 2023-06-02 | ||
Enamine | EN300-1916124-0.05g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2024249-01-0 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1916124-0.5g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2024249-01-0 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1916124-1g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2024249-01-0 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1916124-2.5g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2024249-01-0 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1916124-10.0g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2024249-01-0 | 10g |
$8049.0 | 2023-06-02 | ||
Enamine | EN300-1916124-0.1g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2024249-01-0 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1916124-0.25g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2024249-01-0 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1916124-10g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2024249-01-0 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1916124-5g |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile |
2024249-01-0 | 5g |
$2443.0 | 2023-09-17 |
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile Related Literature
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile
Introduction to 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile (CAS No. 2024249-01-0)
3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile, also known by its CAS number 2024249-01-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The molecular structure of 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile is characterized by a pyrazole ring substituted with a bromo and methyl group, as well as a hydroxypropanenitrile moiety. The presence of these functional groups imparts specific chemical and biological properties that make it an interesting candidate for further investigation.
Recent studies have highlighted the potential of 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile in various therapeutic areas. One notable area of research is its anticancer activity. A study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent cytotoxic effects against several human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth.
In addition to its anticancer properties, 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile has shown promising anti-inflammatory effects. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile have also been investigated. A study published in the European Journal of Pharmaceutical Sciences in 2021 reported that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. The compound's stability under physiological conditions and its ability to cross the blood-brain barrier have also been confirmed, which is particularly important for targeting central nervous system disorders.
Safety and toxicity assessments are crucial for any potential drug candidate. Preliminary toxicity studies on 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for clinical translation.
The synthesis of 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile has been optimized using modern synthetic methods, ensuring high yields and purity. The synthetic route involves several steps, including the formation of the pyrazole ring, bromination, and subsequent functionalization to introduce the hydroxypropanenitrile moiety. This efficient synthesis protocol facilitates large-scale production for preclinical and clinical studies.
In conclusion, 3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile (CAS No. 2024249-01-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, coupled with its favorable biological activities and pharmacokinetic properties, makes it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to explore its full therapeutic potential and optimize its use in various disease settings.
2024249-01-0 (3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile) Related Products
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)




